

Technical Whitepaper: 1,4'-Bipiperidin-3-OL (CAS 864356-11-6)

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Compound of Interest

Compound Name: 1,4'-Bipiperidin-3-OL

Cat. No.: B1321253

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine scaffold. The piperidine and bipiperidine motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals, highlighting their importance as pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the available information on **1,4'-Bipiperidin-3-OL**, including its chemical properties, a proposed synthetic route, and potential biological significance based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties for **1,4'-Bipiperidin-3-OL** is presented in Table 1. This data is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	864356-11-6	N/A
Molecular Formula	C ₁₀ H ₂₀ N ₂ O	[1]
Molecular Weight	184.28 g/mol	[1]
Appearance	Solid (at 20°C)	[1]
Purity	Typically ≥95%	[1]
Storage Conditions	Store in a cool, dry place; some suppliers recommend 2-8°C under an inert atmosphere.	[1]
InChI	InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2	[2]
InChIKey	NNQUIJQEUBAMTA-UHFFFAOYSA-N	[2]
SMILES	C1CN(CCC1)C2CCN(C2)O	N/A

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **1,4'-Bipiperidin-3-OL** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established chemical methodologies for related piperidine and bipiperidine derivatives.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from commercially available 1-Boc-3-piperidone and piperidine.

Step 1: Synthesis of 1-Boc-1'-(piperidin-4-yl)piperidin-3-one

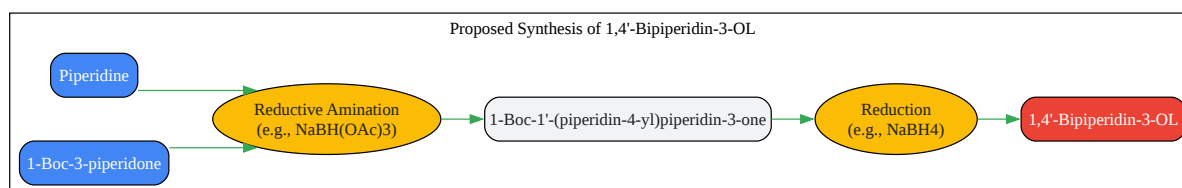
This step involves a reductive amination reaction between 1-Boc-3-piperidone and piperidine.

- Reaction: 1-Boc-3-piperidone + Piperidine → 1-Boc-1'-(piperidin-4-yl)piperidin-3-one
- Reagents and Conditions: A reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
- Work-up: The reaction mixture would typically be quenched with an aqueous solution (e.g., saturated sodium bicarbonate), and the product extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated.

Step 2: Reduction of the Ketone to Form **1,4'-Bipiperidin-3-OL**

The ketone functionality in the intermediate is reduced to the corresponding alcohol.

- Reaction: 1-Boc-1'-(piperidin-4-yl)piperidin-3-one → **1,4'-Bipiperidin-3-OL**
- Reagents and Conditions: A reducing agent like sodium borohydride (NaBH_4) in a protic solvent such as methanol or ethanol at 0°C to room temperature. This step would also likely cleave the Boc protecting group under the reaction or work-up conditions. If the Boc group remains, a subsequent deprotection step with an acid like trifluoroacetic acid (TFA) in DCM would be necessary.
- Work-up: The reaction would be quenched, and the product extracted and purified.



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A proposed two-step synthetic pathway for **1,4'-Bipiperidin-3-OL**.

Purification and Analytical Characterization

Purification of the final compound would likely involve standard techniques such as column chromatography on silica gel. The structure and purity of **1,4'-Bipiperidin-3-OL** would be confirmed using a combination of analytical methods.

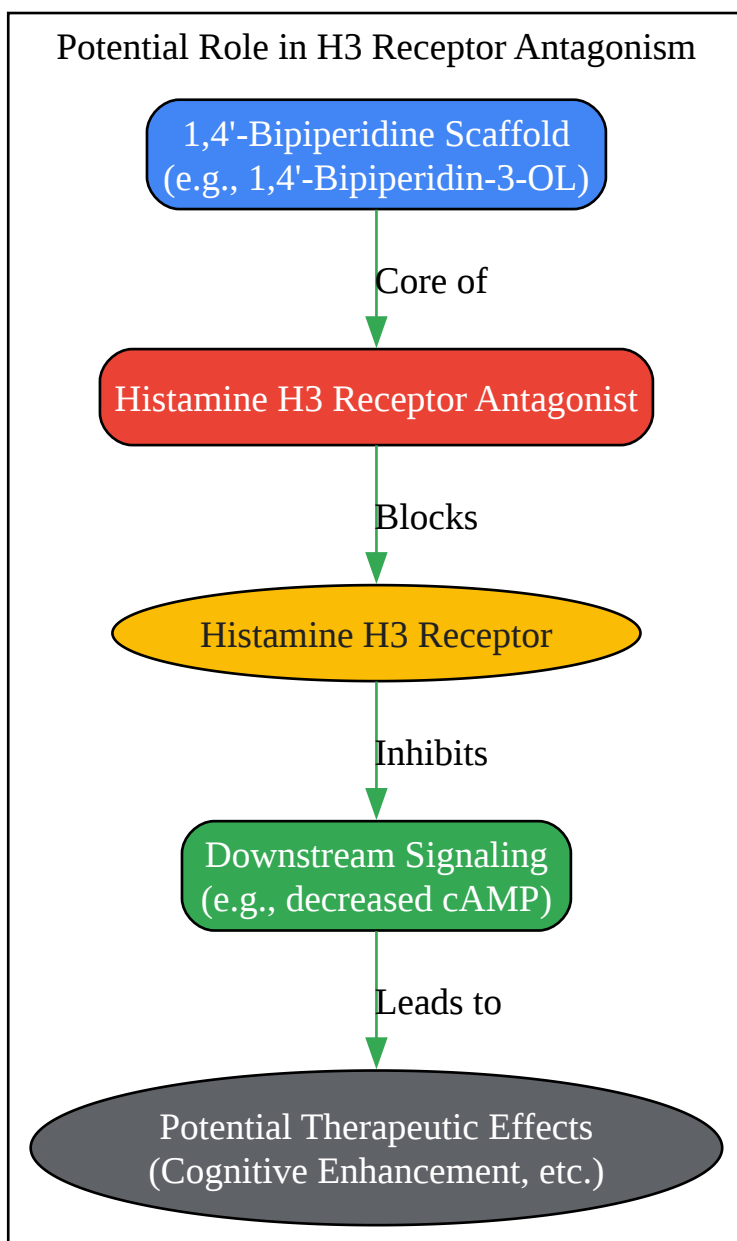
Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the protons on both piperidine rings, including a characteristic signal for the proton on the carbon bearing the hydroxyl group.
^{13}C NMR	Resonances for all 10 carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the typical range for a secondary alcohol.
Mass Spectrometry (MS)	A molecular ion peak (M^+) or protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of the compound (184.28 g/mol).
Infrared (IR) Spectroscopy	A broad absorption band in the region of 3200-3600 cm^{-1} characteristic of an O-H stretch, and C-N and C-H stretching frequencies.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.

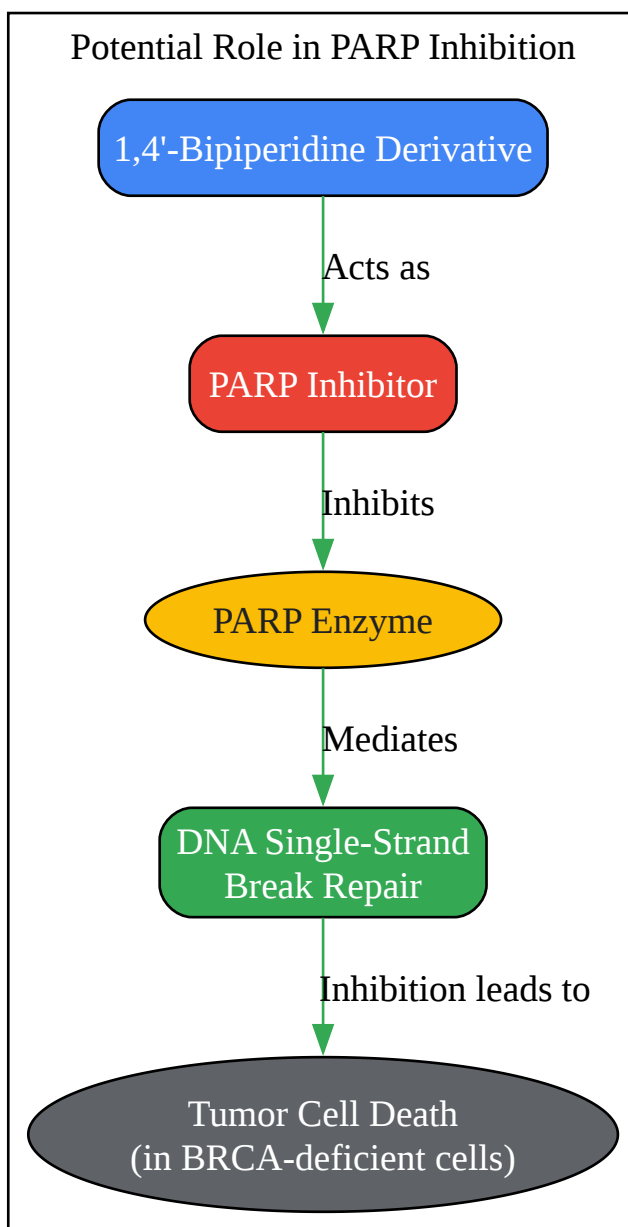
Potential Biological Activity and Applications in Drug Discovery

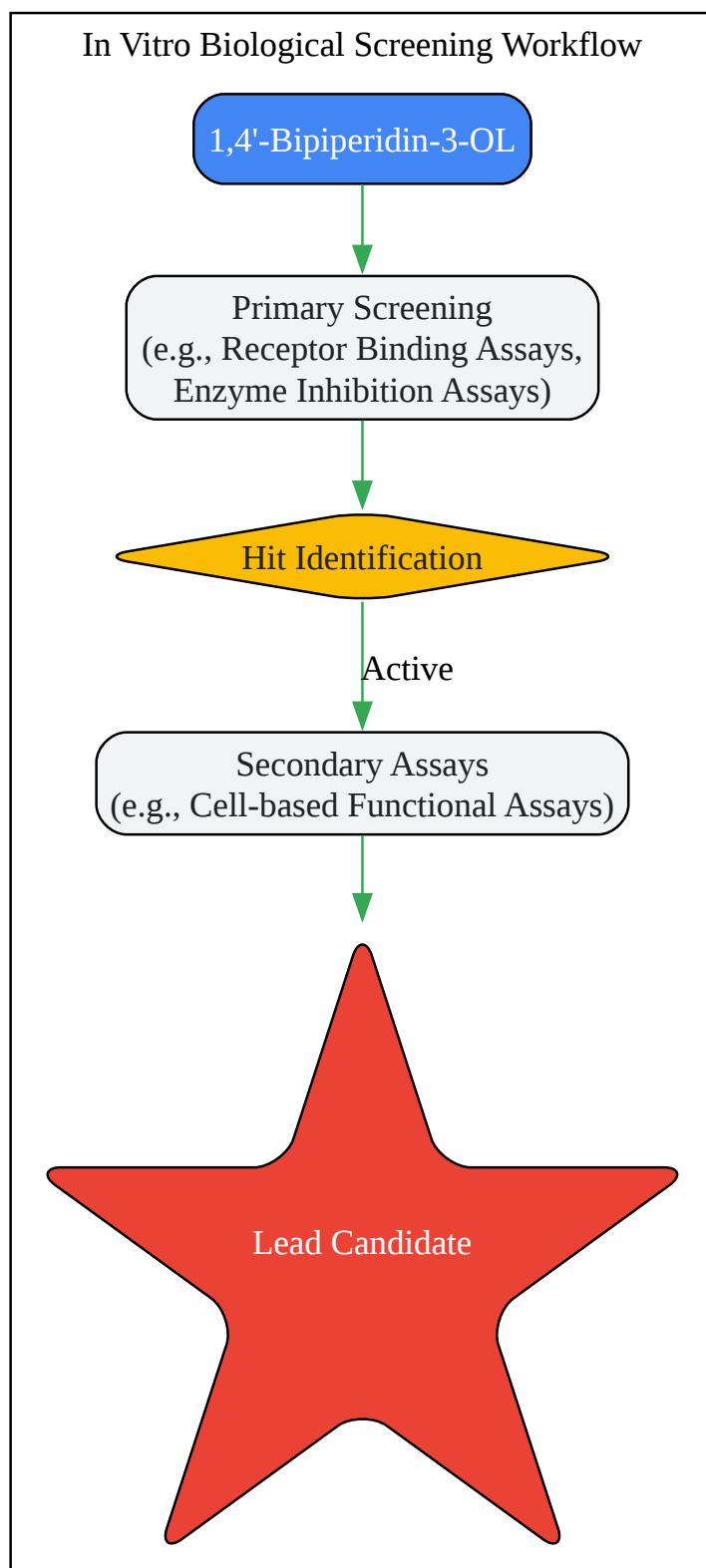
While no specific biological activity data for **1,4'-Bipiperidin-3-OL** has been found in the public domain, the 1,4'-bipiperidine scaffold is a key feature in several classes of biologically active molecules. This suggests that **1,4'-Bipiperidin-3-OL** could serve as a valuable building block or lead compound in drug discovery programs.

Histamine H3 Receptor Antagonism

Derivatives of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine have been synthesized and evaluated as potent histamine H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a target for the treatment of various neurological and cognitive disorders. The 1,4'-bipiperidine moiety in these compounds is crucial for their binding and activity.







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